molecular formula C17H18ClNO B11944939 4-Chloro-2',6'-diethylbenzanilide CAS No. 122513-56-8

4-Chloro-2',6'-diethylbenzanilide

Cat. No.: B11944939
CAS No.: 122513-56-8
M. Wt: 287.8 g/mol
InChI Key: OKHWQTNWIVVERA-UHFFFAOYSA-N
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Description

4-Chloro-2',6'-diethylbenzanilide (chemical formula: C₁₇H₁₈ClNO) is a benzanilide derivative featuring a chloro substituent at the 4-position of the benzoyl ring and diethyl groups at the 2' and 6' positions of the aniline ring. Benzanilides are commonly studied for their pesticidal, antimicrobial, and pharmaceutical activities, where substituents like chloro and alkyl groups modulate electronic, steric, and solubility properties .

Properties

CAS No.

122513-56-8

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

4-chloro-N-(2,6-diethylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12-6-5-7-13(4-2)16(12)19-17(20)14-8-10-15(18)11-9-14/h5-11H,3-4H2,1-2H3,(H,19,20)

InChI Key

OKHWQTNWIVVERA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2’,6’-diethylbenzanilide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for 4-Chloro-2’,6’-diethylbenzanilide are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2’,6’-diethylbenzanilide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

4-Chloro-2’,6’-diethylbenzanilide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2’,6’-diethylbenzanilide is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

The following analysis compares 4-chloro-2',6'-diethylbenzanilide with structurally related compounds, focusing on substituent effects, synthesis pathways, and biological activities.

Structural and Substituent Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 4-Cl (benzoyl), 2',6'-diethyl (aniline) C₁₇H₁₈ClNO Hypothesized enhanced lipophilicity due to diethyl groups; potential pesticidal activity
4-Chloro-2(3H)-benzothiazolone 4-Cl, N-methyl substituent C₇H₄ClNOS Self-assembles in aqueous solutions; used in agrochemical synthesis
4-Chloro-2'-hydroxychalcone (3) 4-Cl (ring A), 2'-OH (ring B) C₁₅H₁₁ClO₂ Antimicrobial activity against S. aureus; synthesized via Claisen-Schmidt condensation
2-Benzoyl-2,4-dichloroacetanilide 2,4-diCl (benzoyl), acetanilide C₁₅H₁₁Cl₂NO₂ Structural analog with dichloro substitution; pesticidal applications inferred
4-Chloro-2,6-dimethylphenol 4-Cl, 2,6-diCH₃ C₈H₉ClO Derivative used in analytical chemistry for hypochlorite detection

Key Observations :

  • Synthetic Routes : Similar to 4-chloro-2(3H)-benzothiazolone, the target compound may be synthesized via N-alkylation or condensation reactions, though diethylation steps would require tailored reagents (e.g., ethyl halides) .
Physicochemical Properties
  • Solubility: Compared to hydroxylated chalcones (water-soluble at basic pH), this compound is expected to be sparingly soluble in water but soluble in organic solvents (e.g., DMSO, ethanol), aligning with trends observed in 4-chloro-2,6-dimethylphenol .
  • Thermal Stability : Chloro and alkyl substituents generally increase thermal stability. The compound’s melting point is likely higher than chalcones (e.g., 4-chloro-2'-hydroxychalcone, mp ~150°C) but lower than rigid heterocycles like benzothiazolones .

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